molecular formula C21H17N3O5 B4084621 N-[4-(benzoylamino)-3-methoxyphenyl]-4-nitrobenzamide

N-[4-(benzoylamino)-3-methoxyphenyl]-4-nitrobenzamide

Cat. No. B4084621
M. Wt: 391.4 g/mol
InChI Key: JZCFYGXKLSOXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)-3-methoxyphenyl]-4-nitrobenzamide, commonly known as BMB, is a chemical compound used in scientific research. It belongs to the class of benzamide derivatives and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair and its inhibition has been studied for its potential use in cancer treatment.

Mechanism of Action

BMB acts as a competitive inhibitor of N-[4-(benzoylamino)-3-methoxyphenyl]-4-nitrobenzamide, binding to the enzyme's active site and preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
BMB has been shown to have anti-tumor effects in preclinical studies, both as a single agent and in combination with other cancer treatments. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

BMB has the advantage of being a potent and selective N-[4-(benzoylamino)-3-methoxyphenyl]-4-nitrobenzamide inhibitor, making it a valuable tool for studying the role of N-[4-(benzoylamino)-3-methoxyphenyl]-4-nitrobenzamide in DNA repair and cancer biology. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Future Directions

There are several potential future directions for research involving BMB. One area of interest is the development of more soluble analogs of BMB that can be more easily administered in lab experiments. Another area of interest is the study of BMB in combination with other cancer treatments, with the goal of improving overall treatment outcomes. Finally, there is interest in studying the potential neuroprotective effects of BMB in more detail, with the goal of developing new treatments for neurodegenerative diseases.

Scientific Research Applications

BMB has been extensively studied for its potential use in cancer treatment. N-[4-(benzoylamino)-3-methoxyphenyl]-4-nitrobenzamide inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1/2 mutations. BMB has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(4-benzamido-3-methoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-29-19-13-16(22-20(25)15-7-10-17(11-8-15)24(27)28)9-12-18(19)23-21(26)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCFYGXKLSOXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzamido-3-methoxyphenyl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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